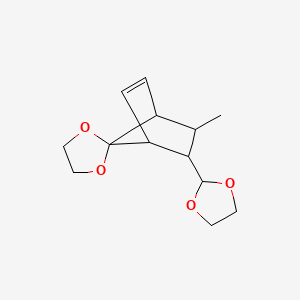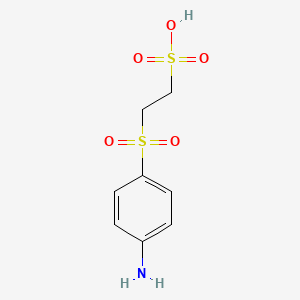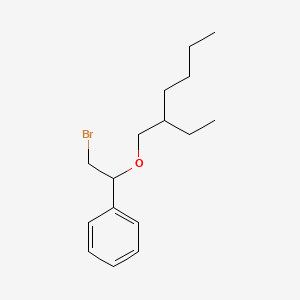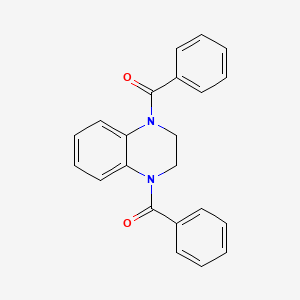
(4-Benzoyl-2,3-dihydroquinoxalin-1-yl)-phenylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Benzoyl-2,3-dihydroquinoxalin-1-yl)-phenylmethanone is a complex organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzoyl-2,3-dihydroquinoxalin-1-yl)-phenylmethanone typically involves multi-step organic reactions. One possible route includes:
Formation of Quinoxaline Core: Starting with the condensation of o-phenylenediamine with a diketone to form the quinoxaline core.
Benzoylation: Introduction of the benzoyl group through Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Final Coupling: Coupling the quinoxaline derivative with phenylmethanone under specific conditions to obtain the final product.
Industrial Production Methods
Industrial production may involve optimizing the above synthetic route for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity through purification techniques like recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoxaline N-oxides.
Reduction: Reduction reactions may lead to the formation of dihydroquinoxaline derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the benzoyl or phenylmethanone groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield N-oxides, while reduction may yield dihydro derivatives.
科学研究应用
Chemistry
Catalysis: Used as ligands in catalytic reactions.
Material Science:
Biology and Medicine
Pharmacology: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
Dyes and Pigments: Used in the synthesis of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of (4-Benzoyl-2,3-dihydroquinoxalin-1-yl)-phenylmethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets like enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of enzyme activity or interaction with DNA.
相似化合物的比较
Similar Compounds
Quinoxaline: The parent compound, simpler in structure.
Benzoylquinoxaline: Lacks the phenylmethanone group.
Phenylquinoxaline: Lacks the benzoyl group.
Uniqueness
(4-Benzoyl-2,3-dihydroquinoxalin-1-yl)-phenylmethanone is unique due to the presence of both benzoyl and phenylmethanone groups, which may confer distinct chemical and biological properties compared to its simpler analogs.
属性
CAS 编号 |
22397-80-4 |
|---|---|
分子式 |
C22H18N2O2 |
分子量 |
342.4 g/mol |
IUPAC 名称 |
(4-benzoyl-2,3-dihydroquinoxalin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C22H18N2O2/c25-21(17-9-3-1-4-10-17)23-15-16-24(20-14-8-7-13-19(20)23)22(26)18-11-5-2-6-12-18/h1-14H,15-16H2 |
InChI 键 |
LASLFMMIPCCRAS-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


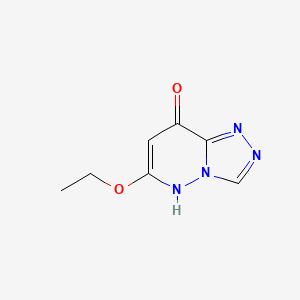
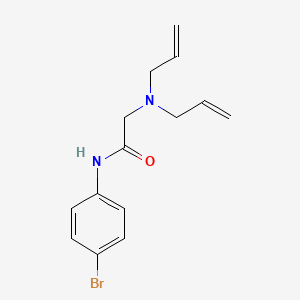
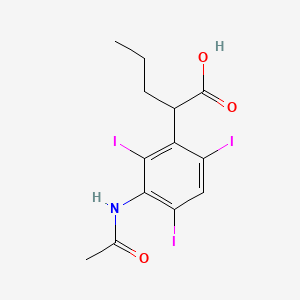

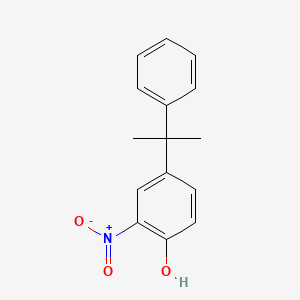
![8-[(Trimethylsilyl)oxy]quinoline](/img/structure/B14697849.png)
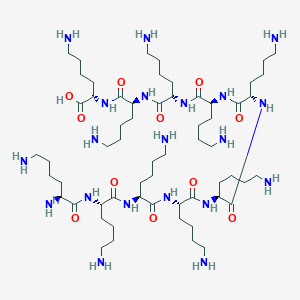
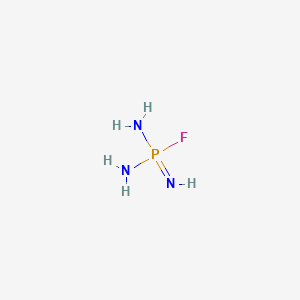
![1-{2-[(Diphenylacetyl)oxy]ethyl}-1-ethylpiperidin-1-ium iodide](/img/structure/B14697872.png)
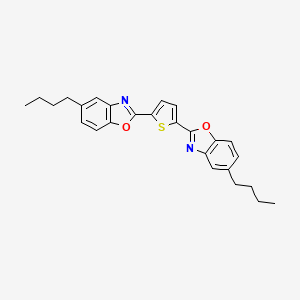
![(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14697890.png)
